7-(Benzyloxy)imidazo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
7-phenylmethoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-2-4-12(5-3-1)10-17-14-6-7-16-11-15-9-13(16)8-14/h1-9,11H,10H2 |
InChI Key |
DELARINLOOOZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CN=CN3C=C2 |
Origin of Product |
United States |
Reactivity and Derivatization Studies of 7 Benzyloxy Imidazo 1,5 a Pyridine Derivatives
Reactivity of the Imidazo[1,5-a]pyridine (B1214698) Core
The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle, which dictates its reactivity towards various reagents. The fusion of the imidazole (B134444) and pyridine (B92270) rings creates a unique electronic distribution that influences the sites of electrophilic and nucleophilic attack, as well as the propensity for C-H bond functionalization.
The synthesis of the imidazo[1,5-a]pyridine core often involves the cyclocondensation of a nucleophilic 2-(aminomethyl)pyridine precursor with an electrophilic partner, such as a carboxylic acid, acyl chloride, or aldehyde. nih.govorganic-chemistry.org This fundamental approach highlights the inherent nucleophilicity of the pyridine nitrogen and the exocyclic amino group.
Once formed, the imidazo[1,5-a]pyridine ring system exhibits a nuanced reactivity profile. The imidazole part of the fused system is generally more susceptible to electrophilic attack than the pyridine ring. The most common sites for electrophilic substitution are the C1 and C3 positions, due to the high electron density at these carbons. For instance, electrochemical methods have been developed for the cyanation of the C1 position. rsc.org
Conversely, nucleophilic substitution reactions are also possible, particularly on the pyridine ring, which is more electron-deficient compared to the imidazole moiety. The development of imidazo[1,5-a]pyridine quaternary ammonium (B1175870) salts through N-alkylation with reagents like methyl iodide and ethyl iodide demonstrates the nucleophilicity of the pyridine nitrogen atom. auctr.edu While direct nucleophilic aromatic substitution (SNAr) on the carbon framework typically requires the presence of an activating group (e.g., a nitro group) and a good leaving group, the general principle of nucleophilic attack on electron-deficient positions holds. researchgate.net
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for derivatizing heterocyclic cores, bypassing the need for pre-functionalized substrates. nih.gov The imidazo[1,5-a]pyridine scaffold has proven to be an excellent substrate for such transformations.
Recent research has demonstrated metal-free approaches for the C-H functionalization of imidazo[1,5-a]pyridines. One notable example is the use of formaldehyde (B43269) as both a carbon source and a solvent to achieve a methylene (B1212753) insertion, bridging two imidazo[1,5-a]pyridine molecules. nih.govacs.orgnih.gov This reaction proceeds at room temperature under aerobic conditions, forming bis(imidazo[1,5-a]pyridin-1-yl)methanes. acs.org The strategy has been successfully extended to other aldehydes. nih.govnih.gov These reactions typically occur at the C1 position, which is the most nucleophilic and sterically accessible site on the imidazole ring.
In addition to metal-free methods, transition-metal-catalyzed and visible-light-induced C-H functionalization reactions have been developed for the related imidazo[1,2-a]pyridine (B132010) system, targeting various positions on the ring. researchgate.netdntb.gov.uanih.gov These methodologies often involve the generation of radical species that can react with the electron-rich heterocyclic core. nih.gov For example, photoredox catalysis has been employed for the C3-alkoxycarbonylation and perfluoroalkylation of imidazo[1,2-a]pyridines. nih.gov
Table 1: Examples of C-H Functionalization of Imidazo[1,5-a]Pyridine Derivatives
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Phenylimidazo[1,5-a]pyridine | Formaldehyde (37% in water) | Room Temperature | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | Good | acs.org |
| Imidazo[1,5-a]pyridine | Various alkyl, aryl, and heteroaryl aldehydes | Metal-free | Methylene-bridged bis-imidazo[1,5-a]pyridines | Moderate to Good | nih.gov |
| 2-Arylimidazo[1,5-a]pyridine | N-Aryl glycines | Visible light | C3-aminated products | 40-95% | nih.gov |
Transformations Involving the Benzyloxy Functional Group
The benzyloxy group at the C7 position of the imidazo[1,5-a]pyridine core is not merely a passive substituent. Its benzylic position and aromatic ring are amenable to a variety of chemical transformations, and the ether linkage itself can be cleaved to allow for further functionalization at the C7 position.
The benzylic methylene group (-O-CH₂-Ph) is activated towards various reactions. While specific studies on 7-(benzyloxy)imidazo[1,5-a]pyridine are limited, research on analogous systems, such as 3-((benzyloxy)methyl)-2-phenylimidazo[1,2-a]pyridine, provides significant insight. nih.gov
It has been shown that Lewis acids, such as boron trichloride (B1173362) (BCl₃), can mediate the nucleophilic substitution at this benzylic position. nih.gov This transformation is believed to proceed through the cleavage of the benzyl (B1604629) ether, followed by an aza-directed coupling with various nucleophiles. This method allows for the formation of new C-N, C-S, and C-O bonds at the methylene carbon, providing access to a diverse range of derivatives. nih.gov
Table 2: BCl₃-Mediated Nucleophilic Substitution at the Benzylic Methylene Position of an Imidazopyridine Analog
| Nucleophile | Product Type | Yield | Reference |
|---|---|---|---|
| Piperidine | C-N Bond (Amination) | 80% | nih.gov |
| Pyrrolidine | C-N Bond (Amination) | 70% | nih.gov |
| Pyridine-2-thiol | C-S Bond (Thioetherification) | 68% | nih.gov |
Modifications of the Aromatic Ring of the Benzyloxy Group
The C7-O bond of the benzyloxy group can be selectively cleaved to unmask a hydroxyl group at the C7 position (7-hydroxyimidazo[1,5-a]pyridine). This is a crucial transformation for creating derivatives functionalized directly on the pyridine ring of the heterocyclic core.
Standard methods for benzyl ether deprotection are applicable here. The most common method is catalytic hydrogenolysis (e.g., using H₂ over a palladium-on-carbon catalyst), which is generally mild and efficient. Alternatively, as mentioned previously, Lewis acids like BCl₃ can effect the cleavage. nih.gov
Once the 7-hydroxy derivative is obtained, it can serve as a precursor for a multitude of new analogs. The hydroxyl group can be converted into other functionalities, such as:
Ethers: via Williamson ether synthesis.
Esters: via reaction with acyl chlorides or carboxylic anhydrides.
Triflates: which are excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds at the C7 position.
This two-step sequence of debenzylation followed by re-functionalization provides a strategic route to a wide array of C7-substituted imidazo[1,5-a]pyridines that might be difficult to access directly.
Spectroscopic and Computational Characterization of Imidazo 1,5 a Pyridines
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized compounds.
Advanced Computational and Theoretical Methods
Mechanistic Studies and Reaction Pathway Analysis
The synthesis of the imidazo[1,5-a]pyridine (B1214698) scaffold, the core of 7-(Benzyloxy)imidazo[1,5-a]pyridine, is achieved through a variety of sophisticated chemical reactions. Mechanistic studies have illuminated the intricate pathways governing these transformations.
One prominent synthetic route involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org In a proposed mechanism, nitroalkanes are converted into highly electrophilic phosphorylated nitronates when heated in polyphosphoric acid. beilstein-journals.org The 2-(aminomethyl)pyridine then performs a nucleophilic attack on this activated species. This is followed by an intramolecular cyclization and subsequent elimination to yield the aromatic imidazo[1,5-a]pyridine ring system. beilstein-journals.org
Another significant avenue for synthesis is through metal-catalyzed reactions. Copper-catalyzed tandem reactions have been developed that proceed through an efficient condensation-amination-oxidative dehydrogenation process. organic-chemistry.org For instance, the reaction between a pyridine (B92270) ketone and a benzylamine (B48309) in the presence of a copper(II) catalyst and oxygen as the oxidant affords 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Similarly, copper/iodine co-catalyzed decarboxylative cyclizations between α-amino acids and 2-benzoylpyridines provide a direct route to 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org
Transition-metal-free approaches have also been established. An iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines allows for the synthesis of imidazo[1,5-a]pyridine derivatives via an sp3 C-H amination. rsc.org Another metal-free method involves the sequential dual oxidative amination of C(sp³)–H bonds, which entails two oxidative C-N couplings and one oxidative dehydrogenation step. organic-chemistry.org
More recently, innovative methods such as the Ritter-type reaction have been employed. This involves the reaction of pyridinylmethanol derivatives with nitriles, catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126), to form the imidazo[1,5-a]pyridine core. nih.gov The reaction of imidazo[1,5-a]pyridines with other reagents has also been studied; for example, the reaction with ninhydrin (B49086) results in a nucleophilic addition at the C-1 and/or C-3 positions of the imidazole (B134444) ring. researchgate.net
These diverse reaction pathways highlight the versatility of chemical strategies available for constructing the imidazo[1,5-a]pyridine ring, a critical step in the synthesis of compounds like this compound.
Table 1: Summary of Mechanistic Pathways for Imidazo[1,5-a]pyridine Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagent | Mechanistic Features |
|---|---|---|---|
| Cyclocondensation | 2-(aminomethyl)pyridines, Nitroalkanes | Polyphosphoric Acid (PPA) | Formation of electrophilic phosphorylated nitronates, intramolecular cyclization. beilstein-journals.org |
| Tandem Reaction | Pyridine Ketone, Benzylamine | Copper(II) / O₂ | Condensation-amination-oxidative dehydrogenation cascade. organic-chemistry.org |
| Decarboxylative Cyclization | α-Amino Acids, 2-Benzoylpyridines | Copper/Iodine | Decarboxylation followed by C-N bond formation. organic-chemistry.org |
| Oxidative C-H Amination | 2-Pyridyl Ketones, Alkylamines | Molecular Iodine (I₂) | Iodine-mediated sp³ C-H amination and annulation. rsc.org |
| Ritter-Type Reaction | Pyridinylmethanol, Nitriles | Bismuth(III) trifluoromethanesulfonate | Intermolecular reaction forming the imidazole ring. nih.gov |
| Denitrogenative Transannulation | Pyridotriazoles, Nitriles | BF₃·Et₂O | Lewis acid-catalyzed reaction under metal-free conditions. organic-chemistry.org |
Conformational Analysis and Molecular Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the structural and electronic properties of the imidazo[1,5-a]pyridine system. These studies provide crucial insights into the molecule's conformation, stability, and reactivity.
Molecular modeling and X-ray crystallography studies confirm that the imidazo[1,5-a]pyridine ring system is planar. researchgate.net This planarity is a key feature of the aromatic system. Computational studies on substituted imidazo[1,5-a]pyridines have shown that the nature and position of substituents significantly influence the molecule's electronic properties. researchgate.net For instance, the introduction of methoxy (B1213986) or trifluoromethyl groups can tune the frontier molecular orbitals (HOMO and LUMO), which in turn affects the photophysical properties like absorption and emission wavelengths. researchgate.net
Molecular docking simulations are another powerful tool used to predict the binding interactions of imidazo[1,5-a]pyridine derivatives with biological macromolecules. rsc.org These computational models help in understanding the structure-activity relationships (SAR) by visualizing how the molecule fits into a receptor's binding site. rsc.orgnih.gov For example, docking studies have been used to model the interaction of imidazo[1,5-a]pyridine-based hybrids with the colchicine (B1669291) binding site of tubulin. rsc.org
The photophysical properties of these compounds are also a subject of computational investigation. The imidazo[1,5-a]pyridine core is known for its fluorescence activity. mdpi.com In one study, an imidazo[1,5-a]pyridine donor was used to construct a Förster Resonance Energy Transfer (FRET) platform, where the detection mechanism relies on the energy transfer between the donor and an acceptor moiety. nih.gov Computational modeling helps in designing such systems by predicting the spectral overlap required for efficient energy transfer.
Table 2: Key Findings from Computational and Spectroscopic Analysis of Imidazo[1,5-a]pyridines
| Parameter | Method | Finding | Reference |
|---|---|---|---|
| Molecular Geometry | X-ray Crystallography | The imidazo[1,5-a]pyridine ring system is essentially planar. | researchgate.net |
| Electronic Properties | Density Functional Theory (DFT) | Substituents on the ring tune the HOMO-LUMO energy gap and rotational barriers. | researchgate.net |
| Binding Interactions | Molecular Docking | Predicts binding modes and interactions with biological targets like tubulin. | rsc.org |
| Photophysical Properties | Fluorescence Spectroscopy | The scaffold possesses inherent fluorescence, which can be modulated by substituents. | mdpi.com |
| Lifetime Values | Time-Resolved Fluorescence | Lifetimes for imidazo[1,5-a]pyridine derivatives typically range from 2 to 8 ns. | mdpi.com |
Applications in Advanced Chemical Research
Role as Versatile Synthetic Intermediates
The imidazo[1,5-a]pyridine (B1214698) nucleus is a foundational structural motif in a number of pharmaceuticals and agrochemicals. rsc.org Its importance has driven the development of numerous synthetic methodologies to access this scaffold, making it a readily available intermediate for further chemical elaboration. rsc.orgnih.gov A variety of synthetic strategies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, have been established to produce these compounds from accessible starting materials. rsc.org
Efficient methods such as the Ritter-type reaction, utilizing catalysts like bismuth(III) trifluoromethanesulfonate (B1224126), provide access to a wide range of imidazo[1,5-a]pyridine analogs with moderate to excellent yields. nih.govacs.org Other established routes include iodine-mediated sp3 C-H amination and copper-catalyzed tandem reactions, which offer operationally simple and scalable syntheses. organic-chemistry.orgrsc.org For instance, a one-pot cyclization between an aromatic ketone and benzaldehyde (B42025) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid is a straightforward method for preparing these fluorophores. mdpi.comnih.govnih.gov The accessibility of the core structure, including substituted variants like 7-(Benzyloxy)imidazo[1,5-a]pyridine, makes it a valuable building block for synthesizing more complex molecules for medicinal chemistry and materials science. nih.gov
Development of Ligands for Transition Metal Catalysis
The imidazo[1,5-a]pyridine skeleton is a versatile platform for creating novel N-heterocyclic carbene (NHC) ligands, particularly imidazo[1,5-a]pyridin-3-ylidenes (IPCs). oup.comnih.gov These ligands have demonstrated significant potential in transition metal catalysis. beilstein-journals.org A key feature of IPCs is their strong π-accepting character, which distinguishes them from many conventional NHCs. rsc.org This electronic property arises from a hybrid accepting orbital formed between the carbene's vacant p-orbital and the pyridine (B92270) ring's π* orbital. rsc.org
These unique electronic features have been harnessed in various catalytic systems. Rhodium complexes bearing IPC ligands have been successfully used in the polymerization of phenylacetylene. rsc.org Chiral imidazo[1,5-a]pyridinium salts have been synthesized and used to generate palladium and rhodium complexes for asymmetric allylic alkylation, achieving high enantioselectivity. acs.org Furthermore, titanium complexes supported by imidazo[1,5-a]pyridine-containing pyrrolyl ligands have been shown to be effective pre-catalysts for the hydroamination of alkynes and the ring-opening polymerization of ε-caprolactone. rsc.org
| Metal | Ligand Type | Catalytic Application | Reference |
|---|---|---|---|
| Rhodium (Rh) | Imidazo[1,5-a]pyridin-3-ylidene (IPC) | Polymerization of phenylacetylene | rsc.org |
| Palladium (Pd) | Chiral Imidazo[1,5-a]pyridin-3-ylidene/Thioether | Asymmetric allylic alkylation | acs.org |
| Titanium (Ti) | Imidazo[1,5-a]pyridine-containing pyrrolyl | Hydroamination, Ring-opening polymerization | rsc.org |
Design and Synthesis of Chemosensors and Optical Probes
The inherent photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an excellent candidate for the development of fluorescent chemosensors and optical probes. rsc.orgmdpi.comnih.gov These compounds often exhibit large Stokes shifts, significant solvatochromism, and favorable quantum yields, which are desirable characteristics for sensing applications. mdpi.comnih.gov
Researchers have successfully designed and synthesized imidazo[1,5-a]pyridine-based probes for detecting various analytes. For example, a near-infrared (NIR) fluorescent probe based on a Fluorescence Resonance Energy Transfer (FRET) mechanism was developed to monitor sulfur dioxide (SO₂) in living cells and mice. mdpi.comnih.gov This probe utilizes an imidazo[1,5-a]pyridine as the energy donor. mdpi.com Other derivatives have been engineered as chemosensors for metal ions, such as a probe that shows significant fluorescence enhancement in the presence of Zn²⁺. rsc.org The scaffold's sensitivity to its environment has also been exploited to create probes for monitoring cell membrane dynamics and fluidity by intercalating into lipid bilayers. mdpi.comnih.gov Additionally, donor-π-acceptor fluorophores incorporating this scaffold have been shown to act as fluorescent pH sensors, displaying a distinct on-off-on fluorescence response to changes in acidity. rsc.org
| Probe Type | Target Analyte | Sensing Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| NIR Fluorescent Probe | Sulfur Dioxide (SO₂) | FRET | Ultra-large Stokes shift (460 nm) | mdpi.comnih.gov |
| Fluorescent Chemosensor | Zinc (Zn²⁺) | Intramolecular Charge Transfer (ICT) | High selectivity and fluorescence enhancement | rsc.org |
| Fluorescent Membrane Probe | Lipid Bilayers | Solvatochromism | Monitors membrane fluidity and hydration | mdpi.comnih.gov |
| Fluorescent pH Sensor | H⁺/Base | On-Off-On Switching | Detects volatile organic compounds with high acidity | rsc.org |
Building Blocks for Complex Molecular Architectures and Materials Science
Beyond its use in catalysis and sensing, the imidazo[1,5-a]pyridine scaffold serves as a fundamental building block for constructing complex molecular architectures and advanced materials. rsc.org Its stability and versatile reactivity allow for its incorporation into larger, functional systems with tailored properties. ukzn.ac.za
One innovative application is the synthesis of N-heterocyclic olefins (NHOs) from the imidazo[1,5-a]pyridine framework. nih.gov By introducing specific substituents, these NHOs can undergo intramolecular cyclization to form π-extended heterocycles, such as imidazo[2,1,5-de]quinolizines, which are fluorescent radical cations. nih.gov This provides a pathway to novel fluorescent organic radicals. In the realm of materials science, the scaffold has been used to create donor-π-acceptor (D-π-A) push-pull fluorophores. rsc.org These materials exhibit strong intramolecular charge transfer (ICT), leading to large Stokes shifts and high quantum yields. rsc.org Such fluorophores have shown promise in applications like white light-emitting diodes (WLEDs) and as security inks for anticounterfeiting purposes. rsc.org
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry. For example, the benzyloxy group exhibits distinct aromatic proton signals at δ 7.3–7.5 ppm.
- X-ray Crystallography : Resolves π-stacking interactions (average distance: 3.33 Å) and hydrogen bonding (C–H⋯N, C–H⋯π), critical for understanding solid-state packing .
How do substituents at the 3-position influence π-stacking and fluorescence properties?
Advanced
Electron-withdrawing groups (e.g., carbonyl) at C-3 enhance π-stacking interactions, reducing intermolecular distances to ~3.20 Å. This structural modification also increases fluorescence quantum yield (ΦF) by stabilizing excited states. For example, a 3-formyl substituent improves ΦF by 3-fold compared to unsubstituted analogs, as observed in acetonitrile solutions .
What biological activities have been reported for this compound derivatives?
Basic
These compounds exhibit potential as PARG inhibitors for cancer therapy and antibacterial agents. For instance, derivatives with sulfamoyl groups show selective cytotoxicity against breast cancer cell lines (IC₅₀ < 1 µM). Antibacterial studies reveal activity against gram-positive Staphylococcus aureus (MIC: 8 µg/mL) .
How can scaffold-hopping strategies address metabolic instability in imidazo[1,5-a]pyridine-based drugs?
Advanced
Replacing the imidazo[1,2-a]pyrimidine core with imidazo[1,5-a]pyridine avoids aldehyde oxidase (AO)-mediated metabolism. For example, compound 36 (imidazo[1,5-a]pyridine derivative) showed no AO degradation, unlike its pyrimidine counterpart, due to reduced electron density at the metabolically labile site .
How can researchers resolve discrepancies in metabolic stability data across structurally similar analogs?
Advanced
Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways and identify degradation hotspots. Computational tools like molecular docking predict AO binding affinities, while LC-MS/MS quantifies metabolites. For instance, scaffold modifications validated via in vitro hepatocyte assays can reconcile conflicting stability data .
What methods enhance the fluorescence quantum yield of imidazo[1,5-a]pyridine derivatives?
Advanced
Introducing π-conjugating substituents (e.g., ethynyl or aryl groups) at C-3 extends conjugation, shifting emission maxima to ~450 nm (blue region). Solvatochromic studies in DMSO reveal ΦF increases from 0.10 to 0.29 with 3-aryl substitution. Time-resolved fluorescence decay analysis further correlates lifetime with substituent electronic effects .
What precautions are necessary for handling and storing this compound intermediates?
Basic
Store intermediates at –20°C under inert gas (N₂ or Ar) to prevent oxidation. Use anhydrous DMF for reactions to avoid hydrolysis. Purification via low-temperature recrystallization (e.g., ethanol/DMF mixtures) minimizes decomposition. Always use gloveboxes for air-sensitive steps .
How do computational methods predict intermolecular interactions in imidazo[1,5-a]pyridine crystals?
Advanced
Software like Mercury (Cambridge Crystallographic Database) analyzes π-π stacking distances and Hirshfeld surfaces. Density functional theory (DFT) calculates interaction energies (e.g., –15 kJ/mol for C–H⋯N bonds). These tools guide co-crystal design for improved solubility or bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
